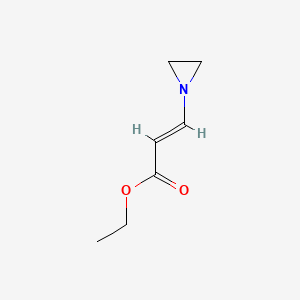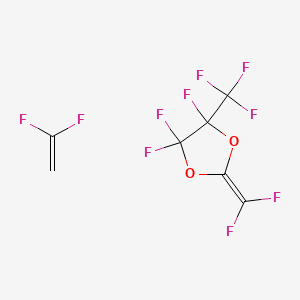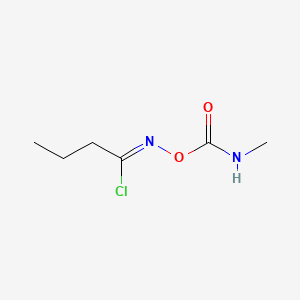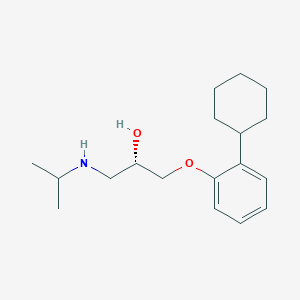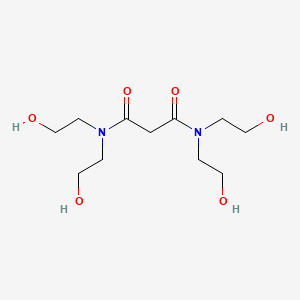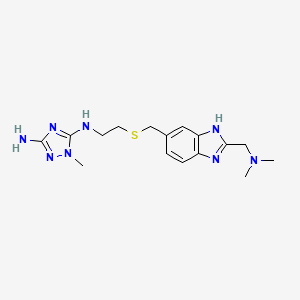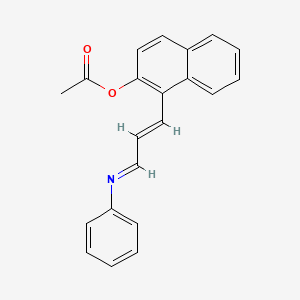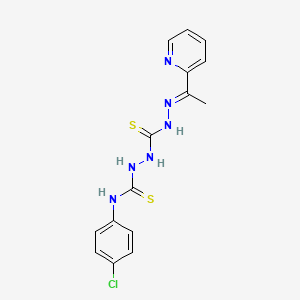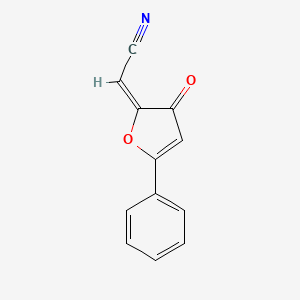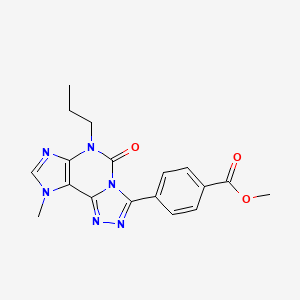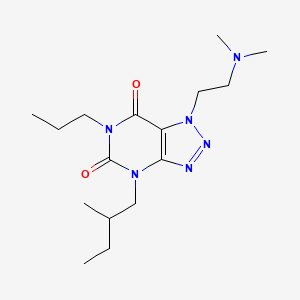
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(dimethylamino)ethyl)-4-(2-methylbutyl)-6-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(dimethylamino)ethyl)-4-(2-methylbutyl)-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the triazolopyrimidine core.
Substitution Reactions: Functional groups such as dimethylaminoethyl, methylbutyl, and propyl can be introduced through substitution reactions.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antiviral activities.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating signaling pathways, such as inhibiting kinase activity or blocking receptor-ligand interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione: The parent compound without additional functional groups.
1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives: Compounds with different substituents at various positions.
Uniqueness
The uniqueness of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(dimethylamino)ethyl)-4-(2-methylbutyl)-6-propyl- lies in its specific functional groups, which may confer unique biological activities or chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
117740-53-1 |
|---|---|
Molekularformel |
C16H28N6O2 |
Molekulargewicht |
336.43 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethyl]-4-(2-methylbutyl)-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C16H28N6O2/c1-6-8-20-15(23)13-14(17-18-22(13)10-9-19(4)5)21(16(20)24)11-12(3)7-2/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
BZMJWVYRZSQIJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=O)C2=C(N=NN2CCN(C)C)N(C1=O)CC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


